7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile
Overview
Description
7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile is a chemical compound with the molecular formula C7H7NO . It has an average mass of 121.137 Da and a monoisotopic mass of 121.052765 Da . It is also known by its IUPAC name, 7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile .
Synthesis Analysis
The synthesis of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate derivatives was accomplished by the highly diastereoselective Diels–Alder reaction of (S)- and ®-3-(2-pyridylsulphinyl)acrylates with furan . An unexpected intramolecular cyclization during the reaction of furfurylamine with maleimides is reported as a novel strategy for the efficient green synthesis of the 7-oxa-2-azabicyclo[2.2.1]hept-5-ene skeleton .Molecular Structure Analysis
The InChI code for 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile is 1S/C7H7NO/c8-4-5-3-6-1-2-7(5)9-6/h1-2,5-7H,3H2 . The InChI key is AHQSHUPQQYFVER-UHFFFAOYSA-N .Chemical Reactions Analysis
The Diels-Alder reaction occurs in a single step, with the pi electrons from the diene being transferred to the dienophile and flowing in a cyclic manner . Under the same reaction conditions, 7-oxabicyclo[2.2.1]hept-5-enes were synthesized when furfuryl .Physical And Chemical Properties Analysis
7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile is a liquid at room temperature . The compound should be stored in a refrigerator .Scientific Research Applications
Cycloaddition Reactions
7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile plays a crucial role in cycloaddition reactions, particularly in its interaction with acetonitrile oxide. This interaction showcases complete regioselectivity, offering insights into polar versus steric effects in these types of chemical reactions (Arjona et al., 1990).
Antibacterial and Antioxidant Properties
Novel derivatives of 7-oxabicyclo[2.2.1]hept-5-en-2-yl have been synthesized, which are significant for their antibacterial and antioxidant activities. These derivatives are produced via a boron trifluoride diethyl etherate catalyzed Diels-Alder reaction, offering synthetic advantages such as high atom economy and good yields (Dhanapal et al., 2013).
Crystal Structure Analysis
The compound Dimethyl-7-oxabicyclo[2.2.1]hept-5-ene exo,exo-2,3-dicarboxylate has been synthesized and characterized, providing valuable information on its crystal structure. Such structural data are crucial for understanding the physical and chemical properties of this compound (Vera et al., 2007).
Ring Opening Metathesis Polymerization
(R)-(+)-7-Oxabicyclo[2.2.1]hept-5-ene-exo-2-carboxylic acid, a precursor for ring opening metathesis polymerization (ROMP), has been prepared. ROMP is a form of polymerization that uses cyclic olefins to produce polymers with high molecular weight and structural specificity (Schueller et al., 1996).
Synthesis and Stereochemistry
The synthesis and stereochemistry of various substituted 7-oxabicyclo[2.2.1]-hept-5-enes and -heptanes have been explored, providing valuable insights into their nmr spectra and facilitating the determination of stereochemical integrity (Nelson & Allen, 1972).
Total Synthesis of Natural Products
7-Oxabicyclo[2.2.1]hept-5-ene derivatives have been utilized as building blocks for the rapid formation of complexity in the total synthesis of natural products, demonstrating their crucial role in synthetic chemistry (Schindler & Carreira, 2009).
Safety And Hazards
properties
IUPAC Name |
7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c8-4-5-3-6-1-2-7(5)9-6/h1-2,5-7H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQSHUPQQYFVER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC(C1C#N)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481101 | |
Record name | 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile | |
CAS RN |
53750-68-8 | |
Record name | 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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